H-Nva-pna hbr

描述

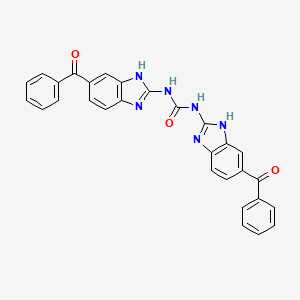

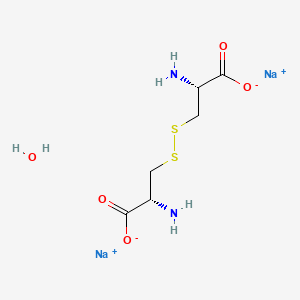

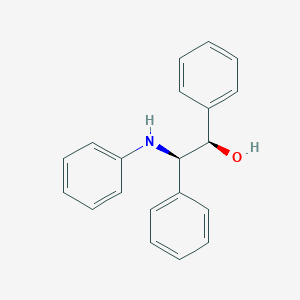

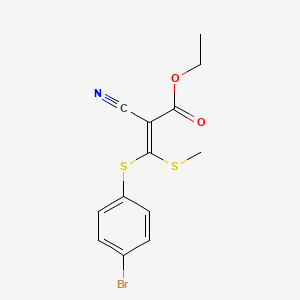

H-Nva-pna hbr, also known as L-Norvaline-4-Nitroanilide Hydrobromide, is a chemical compound with the molecular formula C11H16BrN3O3 and a molecular weight of 318.17 . It is a type of peptide nucleic acid (PNA), which is an important class of DNA/RNA mimics .

Molecular Structure Analysis

PNAs have a neutral polyamide backbone, which results in significant stability of its hybrid structure with complementary oligonucleotides . The molecular structure of this compound is represented by the formula C11H16BrN3O3 .Chemical Reactions Analysis

The chemical reactions involving PNAs are complex and involve various factors. The PNA elongation process can be jeopardized by intra/inter chain aggregation and side reactions . These hurdles can be overcome using different protecting group strategies on the PNA monomer .科学研究应用

用于固定应用的氢燃料电池技术

氢燃料电池技术因其高效率和低污染潜力而备受关注,可为固定应用提供动力。研究中的 SWOT 分析提出了增加氢能利用率的策略,表明了向清洁能源系统迈进的趋势,其中氢基化合物可能发挥作用 (R. Felseghi 等人,2019).

天然产物分析中的定量 1H NMR

定量 1H NMR (qHNMR) 用于分析天然产物,证明了该方法适用于识别和定量复杂生物基质中的代谢物。鉴于准确定量和表征化合物的必要性,这表明 H-Nva-pna hbr 在药物和生化研究中的分析潜力 (G. Pauli 等人,2005).

光发酵生物制氢

光发酵制氢的研究解决了从可再生资源中可持续产生氢的问题。了解用于高效光氢转化的最佳光生物反应器设计可能与探索氢基化合物的生产工艺相关 (V. Gadhamshetty 等人,2010).

东南亚人类生物监测

东南亚人类生物监测综述强调了评估接触环境污染物的重要性。此类研究对于了解新化合物(可能包括 this compound)对人类健康和环境的影响至关重要 (Z. Barnett-Itzhaki 等人,2018).

宏基因组学对食品发酵的见解

将高通量测序技术应用于研究食品发酵中的微生物动态,可以让我们了解如何在生物技术过程中研究或利用 this compound,强调了微生物遗传学在提高产品质量和安全方面的作用 (F. De Filippis 等人,2016).

作用机制

Target of Action

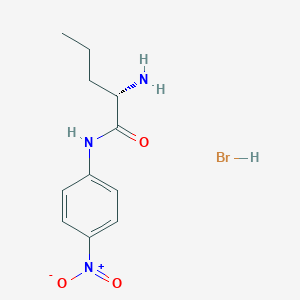

H-Nva-pna hbr is a substrate for elastase, trypsin, and chymotrypsin . These enzymes play crucial roles in various biological processes, including digestion and immune response.

Mode of Action

As a substrate for elastase, trypsin, and chymotrypsin, it likely interacts with these enzymes, leading to its breakdown and the subsequent release of smaller peptide fragments .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the functions of elastase, trypsin, and chymotrypsin. These enzymes are involved in the breakdown of proteins into smaller peptides, a process that is essential for digestion and other biological processes .

Pharmacokinetics

PNAs are known to be rapidly absorbed and distributed throughout the body .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role as a substrate for elastase, trypsin, and chymotrypsin. By interacting with these enzymes, this compound may influence protein digestion and other related processes .

Action Environment

The action of this compound, like other PNAs, can be influenced by various environmental factors. For instance, the stability of PNAs can be affected by temperature and pH . Additionally, the efficacy of this compound may be influenced by the presence of other compounds that can interact with elastase, trypsin, and chymotrypsin .

安全和危害

属性

IUPAC Name |

(2S)-2-amino-N-(4-nitrophenyl)pentanamide;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3.BrH/c1-2-3-10(12)11(15)13-8-4-6-9(7-5-8)14(16)17;/h4-7,10H,2-3,12H2,1H3,(H,13,15);1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHUIHIRFDFVBT-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。